Benzyltrimethylammonium fluoride
Description
Historical Context and Evolution as a Chemical Reagent
The journey of organofluorine chemistry began long before the isolation of elemental fluorine, with early reports of organofluorine compound synthesis dating back to the 19th century. nih.gov The development of fluorinating agents has been a continuous pursuit, driven by the unique properties that fluorine imparts to organic molecules. beilstein-journals.orgchinesechemsoc.org The evolution of these reagents has progressed from highly reactive and hazardous substances like elemental fluorine to more manageable and selective modern reagents. beilstein-journals.org
Significance of Fluoride (B91410) Anions in Organic Synthesis
The fluoride ion (F-), though a halogen, exhibits unique reactivity compared to its heavier congeners (Cl-, Br-, I-). chinesechemsoc.org Its high electronegativity and the strength of the carbon-fluorine bond make it a poor leaving group in nucleophilic substitution reactions. nih.gov However, its small size and high charge density make it a potent nucleophile, particularly when delivered in a non-protic organic solvent via a quaternary ammonium (B1175870) counterion. organic-chemistry.org
The primary role of the fluoride anion from reagents like BTMAF in organic synthesis is as a powerful desilylating agent. wikipedia.org The high affinity of fluoride for silicon, which is attributed to the formation of a strong silicon-fluorine bond, drives the cleavage of silicon-oxygen and silicon-carbon bonds. organic-chemistry.org This property is extensively exploited in protection group chemistry, where silyl (B83357) ethers are commonly used to protect hydroxyl groups during multi-step syntheses. organic-chemistry.org The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to a pentacoordinate silicon intermediate that subsequently breaks down to release the alcohol and form a stable silyl fluoride. organic-chemistry.orgechemi.com
Beyond desilylation, fluoride anions are also employed in fluorination reactions, although this is a less common application for BTMAF compared to specialized fluorinating agents. rsc.org
Scope and Focus of Benzyltrimethylammonium (B79724) Fluoride Research
Research involving benzyltrimethylammonium fluoride has predominantly centered on its application as a reagent for the cleavage of silyl ethers. wikipedia.org Its effectiveness, mild reaction conditions, and good solubility in common organic solvents make it a valuable tool for synthetic chemists. wikipedia.org
More recently, research has explored the catalytic applications of this compound hydrate (B1144303). For instance, it has been shown to be an efficient catalyst for the one-pot synthesis of Hantzsch 1,4-dihydropyridines and their subsequent aromatization. researchgate.net This demonstrates a broadening of its utility beyond a stoichiometric reagent to a catalyst in multicomponent reactions, which is a significant area of interest in green chemistry.
Furthermore, comparative studies have been conducted to evaluate the performance of this compound against other nucleophilic fluorination reagents. In a study comparing various quaternary ammonium fluorides and difluorosilicates for nucleophilic fluorination, benzyltrimethylammonium-based reagents showed promising reactivity and selectivity, particularly in challenging reactions. rsc.org
Chemical Properties and Data
The following tables summarize key physical and chemical properties of this compound and its hydrate.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | benzyl(trimethyl)azanium;fluoride | nih.gov |
| CAS Number | 329-97-5 | wikipedia.orgnih.gov |
| Molecular Formula | C₁₀H₁₆FN | nih.gov |
Table 2: Physical and Chemical Properties of this compound Hydrate
| Property | Value | Source |
|---|---|---|
| IUPAC Name | benzyl(trimethyl)azanium;fluoride;hydrate | nih.gov |
| CAS Number | 127582-36-9 | wikipedia.orgnih.gov |
| Molecular Formula | C₁₀H₁₈FNO | wikipedia.orgnih.govalfa-chemistry.com |
| Molecular Weight | 187.25 g/mol | nih.govalfa-chemistry.com |
| Melting Point | 181-183 °C | wikipedia.org |
Research Findings: Catalytic Activity
A notable area of research is the use of this compound hydrate (BTMAFH) as a catalyst. One study demonstrated its effectiveness in the synthesis of 1,4-dihydropyridines.
Table 3: this compound Hydrate Catalyzed Synthesis of 1,4-Dihydropyridines
| Entry | Reactants | Catalyst | Conditions | Yield (%) | Source |
|---|---|---|---|---|---|
| 1 | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate (B1210297) | BTMAFH (10 mol%) | Solvent-free, 80 °C, 30 min | 95 | researchgate.net |
| 2 | 4-Chlorobenzaldehyde, Ethyl acetoacetate, Ammonium acetate | BTMAFH (10 mol%) | Solvent-free, 80 °C, 35 min | 92 | researchgate.net |
| 3 | 4-Methylbenzaldehyde, Ethyl acetoacetate, Ammonium acetate | BTMAFH (10 mol%) | Solvent-free, 80 °C, 30 min | 94 | researchgate.net |
This research highlights the potential of this compound to act as an efficient and environmentally friendly catalyst in organic synthesis. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl(trimethyl)azanium;fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.FH/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSZGBHNIHLIAA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.[F-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026954 | |
| Record name | N,N,N-Trimethyl(phenyl)methanaminium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329-97-5 | |
| Record name | Benzyltrimethylammonium fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyltrimethylammonium fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Trimethyl(phenyl)methanaminium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyltrimethylammonium fluoride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLTRIMETHYLAMMONIUM FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9C8NF6S7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies and Preparative Routes
Conventional Synthesis Approaches
The primary route for synthesizing benzyltrimethylammonium (B79724) fluoride (B91410) involves the exchange of the anion in a pre-existing benzyltrimethylammonium salt. This method is favored for its straightforwardness and the ready availability of the starting materials.
Anion Exchange Reactions from Benzyltrimethylammonium Salts
Anion exchange is a versatile technique for the preparation of a wide range of ionic compounds. nih.gov In the context of benzyltrimethylammonium fluoride synthesis, a benzyltrimethylammonium salt with a different halide (chloride, bromide, or iodide) is treated with a fluoride source, leading to the displacement of the original anion by the fluoride ion. The efficiency of this exchange can be influenced by factors such as the nature of the starting halide, the chosen fluoride source, and the reaction conditions.
Benzyltrimethylammonium chloride is a common and commercially available starting material for the synthesis of various anion-exchanged salts. chemicalbook.comgoogle.com The synthesis of the chloride precursor itself is typically achieved through the quaternization of trimethylamine (B31210) with benzyl (B1604629) chloride. chemicalbook.com For the subsequent anion exchange to yield this compound, a solution of benzyltrimethylammonium chloride is reacted with a suitable fluoride salt. The choice of solvent and the specific fluoride source are critical for driving the reaction to completion and facilitating the isolation of the desired product. Anion exchange resins in the fluoride form can also be employed to facilitate this transformation. nih.gov
Similar to the chloride precursor, benzyltrimethylammonium bromide is another readily accessible starting material. chemicalbook.com Its synthesis follows a parallel pathway involving the reaction of benzyl bromide with trimethylamine, often resulting in high yields. chemicalbook.com The subsequent anion exchange reaction to form the fluoride salt proceeds by treating the bromide salt with a source of fluoride ions. The principles governing this exchange are analogous to those for the chloride precursor, with considerations for solubility and reaction kinetics being paramount.
Benzyltrimethylammonium iodide also serves as a viable precursor for the synthesis of the corresponding fluoride salt. uni-muenchen.denih.gov The preparation of the iodide salt can be accomplished by the reaction of benzyl iodide with trimethylamine. The subsequent anion exchange with a fluoride source follows the established pattern. In some applications, the in-situ generation of this compound from the iodide precursor using a fluoride salt is employed to facilitate a subsequent reaction. uni-muenchen.de
Table 1: Overview of Benzyltrimethylammonium Halide Precursors
| Precursor | Chemical Formula | Common Synthesis Method |
| Benzyltrimethylammonium chloride | C₁₀H₁₆ClN | Reaction of benzyl chloride with trimethylamine chemicalbook.com |
| Benzyltrimethylammonium bromide | C₁₀H₁₆BrN | Reaction of benzyl bromide with trimethylamine chemicalbook.com |
| Benzyltrimethylammonium iodide | C₁₀H₁₆IN | Reaction of benzyl iodide with trimethylamine |
Fluoride Sources in Synthesis Protocols
The selection of an appropriate fluoride source is crucial for the successful synthesis of this compound via anion exchange. Inorganic fluoride salts are the most common reagents for this purpose.
Potassium Fluoride (KF): Potassium fluoride is a widely used and cost-effective fluoride source in organic synthesis. nih.govnih.govgoogle.com Its effectiveness in halogen exchange reactions can be enhanced by using it in conjunction with phase-transfer catalysts or in polar aprotic solvents to increase its solubility and the nucleophilicity of the fluoride ion. nih.govyorku.carsc.org For the synthesis of this compound, KF can be reacted with the chosen benzyltrimethylammonium halide precursor. The reaction conditions, such as temperature and solvent, are optimized to favor the formation of the desired product.
Sodium Fluoride (NaF): Sodium fluoride is another common inorganic fluoride salt used in fluorination reactions. researchgate.netnih.govgoogle.comnih.gov While generally less reactive than potassium fluoride, it can be an effective fluoride source under specific conditions. Its application in the synthesis of this compound would involve its reaction with a benzyltrimethylammonium halide, often requiring conditions that promote the dissolution of the salt and the reactivity of the fluoride ion.
Silver Fluoride (AgF): Silver fluoride is a more reactive but also more expensive fluoride source compared to its alkali metal counterparts. patsnap.comnih.govnih.govyoutube.comijcpd.org The formation of a silver halide precipitate (AgCl, AgBr, or AgI), which is insoluble in most organic solvents, provides a strong thermodynamic driving force for the anion exchange reaction. researchgate.net This can lead to higher yields and milder reaction conditions. The reaction of a benzyltrimethylammonium halide with silver fluoride is a direct and efficient method for the preparation of this compound.
Table 2: Common Inorganic Fluoride Sources for Anion Exchange
| Fluoride Source | Chemical Formula | Key Characteristics |
| Potassium Fluoride | KF | Cost-effective, reactivity can be enhanced with catalysts nih.govnih.govgoogle.com |
| Sodium Fluoride | NaF | Common, may require more forcing conditions researchgate.netnih.gov |
| Silver Fluoride | AgF | Highly reactive, drives reaction via precipitation of silver halides patsnap.comresearchgate.net |
Hydrofluoric Acid Derivatives
While direct reaction with hydrofluoric acid is hazardous, its derivatives and salts are central to the synthesis of this compound. A common and traditional method involves the reaction of a benzyltrimethylammonium salt, typically the chloride, with a fluoride source in an aqueous medium.
A prevalent method involves the reaction of benzyltrimethylammonium chloride with an alkali metal fluoride, such as potassium fluoride or sodium fluoride, in an aqueous solution. smolecule.com The general procedure consists of dissolving the benzyltrimethylammonium chloride in water, followed by the gradual addition of the fluoride source while stirring. The reaction proceeds to completion, and the desired this compound hydrate (B1144303) is then isolated through crystallization or by the evaporation of water. smolecule.com
Another approach utilizes anion exchange resins. In this technique, a column packed with an anion exchange resin loaded with fluoride ions is used. A solution of benzyltrimethylammonium chloride is passed through the column, leading to an efficient halide exchange. This method can achieve a high conversion rate of over 95% and is effective in minimizing residual halide impurities. smolecule.com
Refinements in Synthetic Procedures
To enhance the purity and yield of this compound, significant refinements have been developed in both the reaction conditions and the subsequent isolation and purification steps.
Optimization of Reaction Conditions
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key variables that are manipulated include the choice of fluoride source, the solvent system, and the control of the product's hydration state.
The selection of the fluoride source and solvent system has a direct impact on the reaction's efficiency. For instance, the use of an anion exchange resin in a solvent system like acetonitrile (B52724)/dichloromethane can lead to yields as high as 98% with minimal chloride impurities. smolecule.com In contrast, using potassium fluoride in an acetonitrile/water mixture might result in a lower yield of around 82%. smolecule.com
Given that this compound is hygroscopic and typically exists as a hydrate, controlling the level of hydration is a critical aspect of its synthesis. The degree of hydration can be managed by adjusting the polarity of the solvent and the drying methods employed. smolecule.com For example, conducting the synthesis in an aqueous environment directly yields the monohydrate. The use of mixed solvents, such as a 3:7 volume/volume mixture of acetonitrile and water, helps to balance the solubility of the ions and control water activity, thereby preventing the formation of polyhydrates which can affect the thermal stability of the compound. smolecule.com
Table 1: Comparison of Fluoride Sources in Synthesis
| Fluoride Source | Solvent System | Yield (%) | Residual Cl⁻ (ppm) |
|---|---|---|---|
| AER (F⁻) | CH₃CN/CH₂Cl₂ | 98 | <20 |
| KF | H₂O/CH₃CN | 82 | 120 |
Data sourced from reference smolecule.com
Table 2: Hydration States Under Different Conditions
| Solvent Ratio (H₂O:CH₃CN) | Drying Method | Hydration (H₂O molecules) |
|---|---|---|
| 1:0 | Air-dried | 1.2 ± 0.1 |
| 3:7 | Lyophilized | 1.0 ± 0.05 |
Data sourced from reference smolecule.com
Isolation and Purification Techniques
The purification of this compound hydrate is aimed at removing unreacted starting materials, halide impurities, and residual solvents. Recrystallization and ion exchange chromatography are the primary methods employed for this purpose.
Recrystallization from a mixture of ethanol (B145695) and water (typically in a 4:1 volume ratio) can produce needle-like crystals with a purity exceeding 99%. smolecule.com A slow cooling rate during recrystallization is crucial to minimize the inclusion of chloride ions, which tend to remain in the mother liquor. smolecule.com
For the removal of chloride contaminants after the initial synthesis, passing the product through a strong anion exchange resin is an effective technique. Elution with a dilute hydrofluoric acid solution ensures the complete exchange of any remaining chloride ions while preserving the hydrated structure of the target compound. smolecule.com
Challenges in Anhydrous Form Generation
A significant challenge in the chemistry of this compound, and indeed for most quaternary ammonium (B1175870) fluorides, is the generation of its truly anhydrous form. wikipedia.org The compound is commercially available as a hydrate. wikipedia.org
The difficulty arises from the high hygroscopicity of the fluoride ion and the instability of the anhydrous salt. Attempts to remove the final water molecules, often through heating under a high vacuum, can lead to the decomposition of the compound. unl.edu This decomposition can occur via Hofmann elimination, particularly for cations with beta-hydrogens, resulting in the formation of byproducts such as tributylamine (B1682462) and bifluoride ions. unl.edugoogle.com The presence of even trace amounts of water can significantly reduce the reactivity of the fluoride ion. unl.edu The preparation of completely anhydrous fluoride salts with cations that have beta-hydrogens has proven to be a formidable challenge in synthetic chemistry. unl.edugoogle.com
Applications in Organic Synthesis As a Fluoride Source and Reagent
Deprotection Strategies
The cleavage of protecting groups is a critical step in multi-step organic synthesis. Benzyltrimethylammonium (B79724) fluoride (B91410) provides a mild and effective method for the removal of silyl-based protecting groups.
Silyl (B83357) ethers are widely employed to protect hydroxyl groups in complex molecules due to their ease of installation and general stability. Benzyltrimethylammonium fluoride is an effective reagent for the cleavage of the silicon-oxygen bond, regenerating the parent alcohol. wikipedia.org This process, known as desilylation, is a cornerstone of modern synthetic chemistry. Reagents like this compound and the more common tetra-n-butylammonium fluoride (TBAF) are frequently used for this purpose, often in solvents like tetrahydrofuran (B95107) (THF). gelest.comnih.gov The reaction proceeds under mild conditions, making it suitable for sensitive substrates.
The reactivity of the silyl ether towards fluoride-mediated cleavage is influenced by the steric bulk of the substituents on the silicon atom. Less sterically hindered silyl ethers, such as trimethylsilyl (B98337) (TMS) ethers, are cleaved more readily than bulky ethers like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers. libretexts.org This differential reactivity allows for the selective deprotection of one silyl ether in the presence of another, a valuable tool in the synthesis of polyhydroxylated compounds. gelest.com
The cleavage of a silicon-oxygen bond by a fluoride ion is a well-established process that proceeds through a hypervalent silicon intermediate. echemi.com The high affinity of silicon for fluorine drives the reaction. The fluoride ion, acting as a potent nucleophile, attacks the electrophilic silicon atom of the silyl ether. This attack results in the formation of a transient, pentacoordinate silicon species. libretexts.orgechemi.com
A key advantage of using fluoride reagents like this compound for desilylation is the high degree of functional group tolerance observed under the mild reaction conditions. This allows for the deprotection of alcohols without affecting other sensitive parts of a molecule. Generally, functional groups such as esters, alkenes, alkynes, and even some other protecting groups like benzyl (B1604629) ethers can remain intact during the desilylation process. gelest.comorganic-chemistry.org
The rate of cleavage is highly dependent on the nature of the silyl ether, which enables selective deprotection strategies. The relative stability of common silyl ethers to fluoride-mediated cleavage is a critical consideration for synthetic planning.
Table 1: Relative Stability of Common Silyl Ether Protecting Groups This table provides a general hierarchy of stability towards cleavage. Less stable groups are removed more easily.
| Silyl Group Abbreviation | Silyl Group Name | Relative Stability |
|---|---|---|
| TMS | Trimethylsilyl | Low |
| TES | Triethylsilyl | Low to Medium |
| TBS / TBDMS | tert-Butyldimethylsilyl | Medium |
| TBDPS | tert-Butyldiphenylsilyl | High |
| TIPS | Triisopropylsilyl | High |
This selectivity allows chemists to remove a more labile silyl group, like a TMS ether, while leaving a more robust group, such as a TBDPS ether, in place within the same molecule. gelest.com
Nucleophilic Fluorination Reactions
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov this compound serves as a source of nucleophilic fluoride for substitution reactions. wikipedia.orgnumberanalytics.com
Nucleophilic fluorination is a fundamental reaction type for creating carbon-fluorine bonds. numberanalytics.com It involves the displacement of a leaving group (such as a halide or a sulfonate) by a fluoride ion in an SN1 or SN2 type reaction. Quaternary ammonium (B1175870) fluorides, including this compound, are valuable in this context because they provide "naked" fluoride ions that are highly nucleophilic in aprotic organic solvents. wikipedia.orgnih.gov This approach is used to synthesize a wide range of organofluorine compounds from suitable precursors like alkyl halides and sulfonates. nih.gov
This compound can be utilized in the fluorination of carbonyl compounds. A key transformation is the α-fluorination of ketones, which involves the reaction of a fluoride ion with the ketone or a corresponding enol derivative. nih.govgoogle.com The reaction typically proceeds by generating an enolate or silyl enol ether from the starting ketone. This intermediate then reacts with a fluorine source.
While electrophilic fluorinating agents are common for this purpose, nucleophilic fluorides can also be employed, often by reacting with an α-functionalized carbonyl compound. For instance, an α-haloketone can undergo nucleophilic substitution with this compound to yield an α-fluoroketone. nih.gov The synthesis of fluoroenol silyl ethers can be envisioned as a related process, where trapping of an enolate formed during fluorination could occur, or via subsequent reactions of the α-fluorinated product.
Table 2: Representative Nucleophilic Fluorination Reactions This table illustrates the general scope of nucleophilic fluorination on various substrates.
| Substrate Class | Leaving Group | Product Class |
|---|---|---|
| Benzyl Halides | -Br, -I, -Cl | Benzyl Fluorides |
| Aliphatic Halides | -Br, -I | Alkyl Fluorides |
| Alkyl Tosylates/Mesylates | -OTs, -OMs | Alkyl Fluorides |
| α-Haloketones | -Br, -Cl | α-Fluoroketones |
| Acyl Chlorides | -Cl | Acyl Fluorides |
The specific conditions and yields for these reactions depend heavily on the substrate, solvent, and temperature, but demonstrate the versatility of nucleophilic fluoride sources in organic synthesis. nih.gov
Activation of Silicon-Containing Species
The high affinity of the fluoride ion for silicon is a powerful driving force in organic synthesis, and BTAF is an excellent source of organic-soluble fluoride for this purpose. wordpress.comsci-hub.se This interaction is exploited to cleave silicon-element bonds, most commonly silicon-oxygen and silicon-carbon bonds, to generate reactive intermediates.
A primary application of this compound is the cleavage of silicon-carbon bonds to generate carbanions in situ. Specifically, BTAF is highly effective at converting trimethylsilyl enol ethers into the corresponding quaternary ammonium enolates. archive.org These "metal-free" enolates are potent nucleophiles that can readily participate in subsequent reactions with various electrophiles, such as aldehydes and alkyl halides. sci-hub.seresearchgate.net
The process involves the attack of the fluoride ion on the silicon atom of the silyl enol ether. This leads to the formation of a stable fluorosilane (e.g., trimethylfluorosilane) and the release of the enolate anion with the benzyltrimethylammonium cation as the counterion. sci-hub.se This method of anion generation is particularly advantageous because it occurs under mild, non-basic conditions, which allows for a broad tolerance of functional groups that might be sensitive to traditional strong base methods. sci-hub.seresearchgate.net this compound has been highlighted as the promoter of choice for generating anions from silylated precursors for use in aldol (B89426) condensations. researchgate.net
Table 2: BTAF-Promoted Desilylation for Enolate Generation
The activation of silyl enol ethers by fluoride sources is a cornerstone of various carbon-carbon bond-forming reactions, including conjugate additions like the Mukaiyama-Michael reaction. In these reactions, the silyl enol ether acts as a soft nucleophile, adding to the β-position of an α,β-unsaturated carbonyl compound. The reaction is typically promoted by a Lewis acid or, alternatively, by a fluoride source.
Fluoride ions, delivered from reagents like BTAF, can activate the silyl enol ether towards nucleophilic attack. researchgate.net While specific examples detailing the use of this compound in Mukaiyama-Michael reactions are not as prevalent as for other fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF), its established ability to generate enolates from silyl enol ethers makes it a highly relevant promoter for such transformations. sci-hub.searchive.orgresearchgate.net The general mechanism involves fluoride-induced activation of the silicon atom, which enhances the nucleophilicity of the enol ether, facilitating its addition to the Michael acceptor. The utility of fluoride catalysis has been demonstrated in the Michael addition of ketones to acceptors like chalcone, where other methods may fail. researchgate.net
This compound has proven to be a highly effective reagent in promoting complex cyclization reactions, particularly in the synthesis of macrocycles. Its performance can be finely tuned by controlling its hydration level. In one notable example, BTAF was used to initiate a palladium-catalyzed intramolecular cross-coupling of an alkenylsiloxane to form a polyunsaturated macrolactone. nih.gov
In this study, various fluoride sources were screened for their efficiency and selectivity in the macrocyclization reaction. Anhydrous BTAF provided the desired macrocycle, although with a competing isomerization side product. nih.gov However, by using hydrated BTAF (BTAF•6H₂O), both the yield and the selectivity for the desired product were significantly improved, suppressing the base-promoted translactonization. nih.gov This demonstrates the nuanced role that the fluoride source and its associated properties can play in complex synthetic sequences.
Table 3: Comparison of Fluoride Sources in a Macrocyclization Reaction
Data sourced from a study on polyunsaturated macrolactone synthesis. nih.gov BTMAF refers to this compound.
Catalytic Roles and Applications in Organic Transformations
Carbon-Carbon Bond Formation
Research into the specific applications of Benzyltrimethylammonium (B79724) fluoride (B91410) in promoting carbon-carbon bond formation is an area of ongoing investigation. While quaternary ammonium (B1175870) fluorides, as a class of compounds, are known to catalyze certain carbon-carbon bond-forming reactions, specific studies detailing the efficacy and scope of Benzyltrimethylammonium fluoride in these transformations are not extensively available in the current body of scientific literature.
Aldol (B89426) Condensations as a Reaction Promoter
There is currently no specific research data available detailing the use of this compound as a promoter for Aldol condensations. While fluoride ions from various sources are known to promote aldol-type reactions, dedicated studies on the application of BTMAF for this purpose have not been identified.
Regioselective Alkylation of Enol Silyl (B83357) Ethers
There is currently no specific research data available on the use of this compound for the regioselective alkylation of enol silyl ethers. The ability of fluoride ions to facilitate the alkylation of silyl enol ethers is a known principle in organic synthesis; however, specific methodologies employing BTMAF as the catalyst have not been reported in the literature.
Heterocycle Synthesis
This compound hydrate (B1144303) has been demonstrated to be an effective catalyst in the synthesis of certain nitrogen-containing heterocycles, specifically in the context of the Hantzsch 1,4-dihydropyridine (B1200194) synthesis and the subsequent aromatization of the dihydropyridine (B1217469) products. researchgate.net
Hantzsch 1,4-Dihydropyridine Synthesis
An efficient and environmentally friendly protocol has been developed for the synthesis of Hantzsch 1,4-dihydropyridines utilizing this compound hydrate as a catalyst. researchgate.net This one-pot, three-component reaction involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and a source of ammonia (B1221849) (like ammonium acetate) under solvent-free conditions. The use of BTMAF as a catalyst has been shown to provide good to excellent yields of the desired 1,4-dihydropyridine derivatives. researchgate.net
The reaction is typically carried out by grinding the reactants with a catalytic amount of BTMAF hydrate at room temperature or with gentle heating. researchgate.net The catalyst's efficacy is attributed to its ability to act as a basic catalyst to facilitate the initial Knoevenagel condensation and subsequent steps of the reaction cascade.
Table 1: this compound Catalyzed Hantzsch Synthesis of 1,4-Dihydropyridines
| Aldehyde | β-Ketoester | Ammonia Source | Catalyst | Conditions | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate (B1210297) | BTMAF hydrate | Solvent-free, 80°C | 95 | researchgate.net |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | BTMAF hydrate | Solvent-free, 80°C | 92 | researchgate.net |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | Ammonium acetate | BTMAF hydrate | Solvent-free, 80°C | 94 | researchgate.net |
Aromatization of Dihydropyridine Derivatives
Following the synthesis of 1,4-dihydropyridines, this compound hydrate can also be employed as a catalyst for their subsequent aromatization to the corresponding pyridine (B92270) derivatives. researchgate.net This oxidation step is a crucial transformation, as pyridines are important structural motifs in pharmaceuticals and agrochemicals.
The aromatization is typically achieved by treating the isolated 1,4-dihydropyridine with a suitable oxidizing agent in the presence of a catalytic amount of BTMAF hydrate. This method provides a convenient and efficient route to substituted pyridines, often under mild, solvent-free conditions. researchgate.net The role of BTMAF in this transformation is likely to facilitate the oxidation process, although the precise mechanism has not been fully elucidated in the available literature.
Table 2: Aromatization of 1,4-Dihydropyridines using this compound
| 1,4-Dihydropyridine Substrate | Oxidizing Agent | Catalyst | Conditions | Yield (%) | Ref |
|---|---|---|---|---|---|
| Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | H₂O₂ | BTMAF hydrate | Solvent-free, 100°C | 88 | researchgate.net |
| Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | H₂O₂ | BTMAF hydrate | Solvent-free, 100°C | 85 | researchgate.net |
Reduction Reactions
There is currently no specific research data available documenting the use of this compound as a catalyst or reagent in reduction reactions within organic synthesis.
Catalytic Reduction of Esters to Alcohols
The reduction of esters to primary alcohols is a fundamental transformation in organic chemistry. While powerful reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed for this purpose, milder and more selective reagents are often sought. orgoreview.comcommonorganicchemistry.comlibretexts.org Sodium borohydride (B1222165) (NaBH4), a safer and less reactive alternative, is generally incapable of reducing esters on its own. orgoreview.comchemguide.co.ukyoutube.com However, its reactivity can be enhanced by the use of various additives.
Research has shown that systems combining a borohydride reagent with an activating agent can effectively reduce esters. For instance, the combination of sodium borohydride with activating agents has been shown to facilitate the reduction of esters to alcohols. core.ac.uk While direct studies detailing the use of this compound specifically as the primary catalyst for the reduction of esters to alcohols are not extensively documented in the provided results, its role as a fluoride source suggests potential applications in systems where fluoride activation is beneficial.
Table 1: Comparison of Reducing Agents for Ester Reduction
| Reagent | Reactivity with Esters | Product | Notes |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH4) | High | Primary Alcohol | Powerful, but less selective reducing agent. orgoreview.comcommonorganicchemistry.comlibretexts.org |
| Sodium Borohydride (NaBH4) | Low/None | No Reaction | Requires an activating agent to be effective. orgoreview.comchemguide.co.ukyoutube.com |
| DIBAL-H | Moderate | Aldehyde or Alcohol | Can be controlled to yield either product. orgoreview.com |
| Borane (BH3) | Moderate | Primary Alcohol | Offers good selectivity. commonorganicchemistry.comlibretexts.org |
Catalytic Reduction of Carboxylic Acids to Alcohols
The reduction of carboxylic acids to primary alcohols is another crucial transformation in organic synthesis. chemguide.co.uk Similar to esters, this reduction often requires strong reducing agents like lithium aluminum hydride. chemguide.co.uklibretexts.orglibretexts.org The use of sodium borohydride for this purpose is generally ineffective unless combined with an activating agent. researchgate.netresearchgate.net
Various methods have been developed to facilitate the reduction of carboxylic acids using milder reagents. One approach involves the in-situ formation of an activated intermediate, such as an ester or an acyloxyborohydride, which is then reduced by sodium borohydride. core.ac.ukresearchgate.net For example, the use of 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) to activate the carboxylic acid prior to reduction with NaBH4 has been reported to give excellent yields of alcohols. core.ac.uk Another method involves the use of reagents like NaBH4 in combination with iodine or zirconium tetrachloride. core.ac.uk The role of fluoride additives, such as those that could be provided by this compound, has been noted to improve reaction yields and purity in some cases by facilitating the formation of acid fluoride derivatives. researchgate.net
Table 2: Selected Methods for Carboxylic Acid Reduction
| Reagent/System | Product | Key Features |
|---|---|---|
| LiAlH4 | Primary Alcohol | Highly reactive, but requires anhydrous conditions. chemguide.co.uklibretexts.orglibretexts.org |
| NaBH4/Activating Agent | Primary Alcohol | Milder conditions, various activating agents available. researchgate.netresearchgate.net |
| Borane (BH3/THF) | Primary Alcohol | Reacts rapidly and selectively with carboxylic acids. libretexts.org |
| T3P/NaBH4 | Primary Alcohol | Efficient activation of the carboxylic acid. core.ac.uk |
Reduction of Aldehydes and Ketones
The reduction of aldehydes and ketones to primary and secondary alcohols, respectively, is a fundamental reaction in organic chemistry. A variety of reducing agents can accomplish this transformation, with sodium borohydride being a commonly used reagent due to its selectivity and mild reaction conditions. researchgate.net
While potent reducing agents like lithium aluminum hydride can also be used, they are less chemoselective. libretexts.org The development of catalytic systems that offer high selectivity for the reduction of aldehydes and ketones in the presence of other functional groups is an active area of research. researchgate.net For instance, the NaBH4/Ba(OAc)2 system has been reported for the regioselective 1,2-reduction of α,β-unsaturated aldehydes and ketones to the corresponding allylic alcohols. researchgate.net
The use of this compound in this context could potentially influence the reactivity and selectivity of the reduction, particularly in systems where the fluoride ion can act as a promoter or where the quaternary ammonium cation can influence the reaction environment. While direct catalytic use of BTMABF alone for aldehyde and ketone reduction is not detailed, its properties suggest it could be a valuable component in more complex catalytic systems. nih.gov
Role as an Ionic Liquid Component
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have emerged as promising alternative solvents and catalysts in chemical reactions. researchgate.netresearchgate.net Their unique properties, such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds, make them attractive for green chemistry applications. researchgate.netethernet.edu.et
Utilization as a Reaction Medium in Catalysis
This compound, with its quaternary ammonium cation and fluoride anion, possesses the characteristics of an ionic liquid component. wikipedia.org The use of ionic liquids as the reaction medium can facilitate catalyst recycling, a key aspect of sustainable chemical processes. researchgate.netresearchgate.net In biphasic catalysis, the product can be separated from the ionic liquid phase containing the catalyst, allowing for the reuse of the catalytic system. researchgate.net The design of task-specific ionic liquids, where the cation or anion has a specific function, is a growing area of research. researchgate.net For instance, basic ionic liquids have been developed for use in condensation reactions. qub.ac.uk The application of this compound as a component in such systems could provide a reaction medium with specific catalytic or solvating properties.
Mechanistic Investigations and Elucidation of Reaction Pathways
Nucleophilic Activation of Silicon Centers
The primary role of benzyltrimethylammonium (B79724) fluoride (B91410) in many of its applications is the nucleophilic activation of silicon centers. This process is initiated by the fluoride anion, a potent nucleophile for silicon, which attacks the electrophilic silicon atom of a substrate, such as a silyl (B83357) ether. libretexts.orgechemi.com This initial interaction is the key step that triggers the subsequent bond-cleavage events.
Involvement of Pentacoordinate Silicon Intermediates
The attack of the fluoride anion on a tetracoordinate silicon atom leads to the formation of a hypervalent, pentacoordinate silicon intermediate. libretexts.orggoettingen-research-online.de These species have been a subject of considerable interest and have been characterized spectroscopically in various systems. goettingen-research-online.de The formation of this intermediate is a crucial step in the reaction pathway, as it weakens the other bonds to the silicon atom, facilitating the cleavage of a leaving group. The geometry of these intermediates is typically trigonal bipyramidal, with the incoming nucleophile and the leaving group often occupying the axial positions.
Role of Fluoride Anion as a Nucleophile
The fluoride anion, delivered by the benzyltrimethylammonium salt, is an exceptionally effective nucleophile towards silicon. nih.govcapes.gov.br Its high electronegativity and small ionic radius contribute to its strong affinity for the electropositive silicon atom. In aprotic solvents, where the fluoride ion is not heavily solvated, its nucleophilicity is enhanced, allowing it to readily attack the silicon center. nih.gov The "naked" nature of the fluoride ion in such environments, facilitated by the large, organic benzyltrimethylammonium cation, is a key factor in its high reactivity.
Thermodynamic and Kinetic Considerations
Driving Force from Fluorosilane Formation
The following table provides a general overview of the relative stability of common silyl ethers, which influences the conditions required for their cleavage.
| Silyl Ether Type | Relative Resistance to Acidic Cleavage | Relative Resistance to Basic Cleavage |
| Trimethylsilyl (B98337) (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBS/TBDMS) | 20,000 | 20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | 20,000 |
| Data adapted from silyl ether Wikipedia page. wikipedia.org |
Influence of Reaction Conditions on Pathway Selectivity
The selectivity of reaction pathways involving benzyltrimethylammonium fluoride can be significantly influenced by the reaction conditions. The choice of solvent is critical; polar aprotic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) are often employed to enhance the nucleophilicity of the fluoride ion. organic-chemistry.org The presence of water can have a notable effect, as it can solvate the fluoride ion, thereby reducing its reactivity. nih.gov In some cases, the reaction temperature can also dictate the dominant pathway, with lower temperatures potentially favoring a more associative (SN2-like) mechanism over a dissociative (SN1-like) one. beilstein-journals.org The nature of the substrate, including steric hindrance around the silicon center, also plays a crucial role in determining the reaction rate and pathway. echemi.com
Mechanisms in Catalytic Cycles
While often used in stoichiometric amounts for deprotection reactions, fluoride sources like this compound can also participate in catalytic cycles. organic-chemistry.org In such cycles, the fluoride ion acts as a catalyst to activate a silicon-containing reagent, which then participates in a desired transformation.
A general schematic for a fluoride-catalyzed process can be envisioned where the fluoride ion initially activates a silyl reagent. This activated species then reacts with a substrate to form a product and regenerate the fluoride ion, allowing it to re-enter the catalytic cycle. For instance, in certain cross-coupling reactions, a catalytic amount of a fluoride source can initiate the formation of a hypervalent silicon species, which is the key reactive intermediate in the productive cycle. nih.gov The efficiency of such catalytic systems depends on the facile regeneration of the active fluoride catalyst. The specific details of the catalytic cycle, including the nature of the intermediates and the rate-determining step, are highly dependent on the particular reaction and substrates involved.
Proposed Catalytic Cycles in Dihydropyridine (B1217469) Synthesis
The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, commonly ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org While various catalysts have been employed to improve the efficiency and conditions of this reaction, this compound hydrate (B1144303) has been identified as an effective catalyst for the one-pot synthesis of Hantzsch 1,4-dihydropyridines under solvent-free conditions. researchgate.net
Although a detailed catalytic cycle specific to BTMAF is not extensively documented in the literature, a plausible mechanism can be proposed based on the fundamental steps of the Hantzsch synthesis and the known reactivity of the fluoride ion. The fluoride ion (F⁻) from BTMAF is thought to be the primary catalytic species, functioning as a base to facilitate key proton abstraction steps.
The proposed catalytic cycle can be envisioned as follows:
Enamine Formation: The fluoride ion abstracts an acidic α-proton from one equivalent of the β-ketoester (e.g., ethyl acetoacetate), generating an enolate intermediate. This enolate then reacts with ammonium acetate to form an enamine intermediate.
Knoevenagel Condensation: Concurrently, the fluoride ion catalyzes the Knoevenagel condensation between the aldehyde and the second equivalent of the β-ketoester. The fluoride ion deprotonates the β-ketoester, and the resulting enolate attacks the carbonyl carbon of the aldehyde. Subsequent dehydration, likely facilitated by the protonated catalyst (HF), yields an α,β-unsaturated dicarbonyl compound.
Michael Addition: The enamine intermediate, a soft nucleophile, undergoes a Michael addition to the α,β-unsaturated dicarbonyl compound. This step forms a larger, acyclic intermediate.
Cyclization and Dehydration: The final steps involve an intramolecular cyclization of the Michael adduct, where the amino group attacks one of the carbonyl groups. This is followed by dehydration to form the dihydropyridine ring. The fluoride ion is regenerated upon protonation of the intermediate that leads to water elimination, thus completing the catalytic cycle.
This proposed mechanism highlights the role of the fluoride ion as a Brønsted base, activating the β-dicarbonyl compounds and promoting the necessary condensation and cyclization reactions.
Intermediates in Fluoride-Mediated Reductions
The role of fluoride ions, and by extension this compound, in reduction reactions is less about a direct catalytic cycle and more about mediating the reaction by activating the reducing agent or the substrate. The specific intermediates formed are highly dependent on the nature of the reducing agent and the substrate being reduced.
In the context of reductions, the fluoride ion can act as a potent activator for silyl hydrides (e.g., polymethylhydrosiloxane, PMHS). The high affinity of fluoride for silicon is the driving force for this activation. The proposed mechanism involves the formation of a hypervalent silicon species, which is a much more powerful hydride donor than the parent silyl hydride.
The key intermediates in such fluoride-mediated reductions are believed to be:
Pentacoordinate Silyl Fluoride Adduct: The fluoride ion from BTMAF attacks the silicon atom of the silyl hydride, forming a transient, highly reactive pentacoordinate silicate (B1173343) intermediate, [R₃Si(H)F]⁻.
Hydride Transfer: This hypervalent silicon intermediate readily donates a hydride (H⁻) to the electrophilic center of the substrate (e.g., a carbonyl group). This transfer is significantly more facile than from the neutral silyl hydride.
Silyl Fluoride Byproduct: After hydride transfer, a stable silyl fluoride (R₃SiF) is formed, and the catalytic cycle for the fluoride ion is not closed in this instance, as it is consumed stoichiometrically to form the silyl fluoride. However, in some cases, the fluoride can be regenerated through subsequent reactions.
The utility of BTMAF in these reductions stems from its ability to provide a soluble and reactive source of fluoride ions in common organic solvents, thereby enabling the efficient generation of the key hypervalent silicate intermediates.
Comparative Analyses with Other Fluoride Reagents
Reactivity and Selectivity Profiles
The effectiveness of a fluoride (B91410) reagent is determined by its ability to deliver the fluoride anion to the substrate and its selectivity in promoting the desired chemical bond formation over side reactions, such as elimination.
Tetrabutylammonium (B224687) fluoride (TBAF) is a widely used quaternary ammonium (B1175870) salt, valued for its high solubility in organic solvents and its utility as a fluoride source for desilylation and as a mild base. ontosight.aicommonorganicchemistry.com However, it is typically available as a hydrate (B1144303), and obtaining it in a truly anhydrous form is challenging, as the fluoride ion has a strong affinity for water. commonorganicchemistry.com
In nucleophilic fluorination reactions, both BTAF and TBAF provide a source of "naked," highly reactive fluoride ions. However, their reactivity and selectivity can differ significantly. Studies comparing various fluorinating agents have shown that while TBAF is a highly reactive reagent, this high reactivity can be detrimental to selectivity, often leading to substantial amounts of elimination byproducts. rsc.org For instance, in the fluorination of primary alkyl halides like 1-bromooctane, TBAF can result in nearly 40% elimination. rsc.org In contrast, benzyl-based fluoride reagents, such as benzyltrimethylammonium (B79724) difluorotriphenylsilicate (a derivative of BTAF), have demonstrated a better balance of conversion and selectivity in similar reactions. rsc.orgrsc.org The bulky tetrabutylammonium cation in TBAF can also influence reaction pathways. ontosight.ai
| Reagent | Substrate | Conversion (%) | Selectivity (Substitution vs. Elimination, %) | Reference |
|---|---|---|---|---|
| TBAF | 1-Bromooctane | High | ~60 (Substitution) / ~40 (Elimination) | rsc.org |
| Benzyltrimethylammonium derivative (7b) | Octan-2-yl mesylate | High | Good, closely following TBAT | rsc.org |
| TBAF | Octyl mesylate | High | Poor, ~40% elimination | rsc.org |
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) is known as an anhydrous source of the fluoride ion. wikipedia.orgwenxuecity.com In TASF, the fluoride is masked in an adduct with trimethylsilylfluoride, and the tris(dimethylamino)sulfonium cation is notably non-electrophilic. wikipedia.org It is often used for cleaving silyl (B83357) ether protecting groups and in fluorination reactions under mild conditions. wikipedia.orgcdnsciencepub.com
When compared in nucleophilic fluorination reactions, TASF's performance can be substrate-dependent and sometimes leads to poor selectivity. In the fluorination of secondary substrates that are prone to elimination, such as octan-2-yl mesylate, TASF has been shown to have quite poor selectivity. rsc.orgrsc.org In some cases, it can result in complete elimination. rsc.org In contrast, benzyl-based difluorosilicates have demonstrated superior selectivity in these challenging reactions, providing a better ratio of substitution to elimination. rsc.orgrsc.org This suggests that while TASF is a potent fluoride source, its reactivity is not always easily controlled, making benzyltrimethylammonium-based reagents a more selective alternative for sensitive substrates. rsc.org
| Reagent | Substrate | Conversion (%) | Selectivity (Substitution vs. Elimination) | Reference |
|---|---|---|---|---|
| TASF | 1-Bromooctane | High | Significant elimination (~40%) | rsc.org |
| TASF | Octan-2-yl mesylate | - | Poor selectivity | rsc.orgrsc.org |
| TASF | 2-Bromooctane | - | Worst selectivity (complete elimination) | rsc.orgrsc.org |
| Benzyltrimethylammonium derivative (7b) | 2-Bromooctane | Good | Good selectivity, closely following TBAT | rsc.orgrsc.org |
Inorganic fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are cost-effective and readily available sources of fluoride. wikipedia.orgepfl.ch KF is a primary source of the fluoride ion but suffers from poor solubility in organic solvents, which often necessitates the use of polar aprotic solvents or phase-transfer catalysts like crown ethers to achieve reasonable reactivity. wikipedia.orgacs.org
Cesium fluoride (CsF) is significantly more soluble in organic solvents than KF and is therefore a more reactive fluoride source among the alkali metal fluorides. wikipedia.orgcommonorganicchemistry.com It is often used for desilylation and in nucleophilic aromatic substitution (Halex process). epfl.chwikipedia.org CsF is considered a useful, less hygroscopic alternative to TBAF and TASF when an anhydrous "naked" fluoride ion is needed. epfl.chasu.edu
However, both KF and CsF often require higher reaction temperatures to overcome lattice energy and achieve sufficient reactivity compared to quaternary ammonium fluorides. Benzyltrimethylammonium fluoride, being an organic salt, is highly soluble in common organic solvents. This leads to homogeneous reaction conditions, where the fluoride ion is more "naked" and accessible for reaction. This enhanced reactivity often allows for transformations under milder conditions than those required for inorganic fluorides. While CsF offers improved solubility over KF, BTAF generally provides superior solubility and reactivity in a wider range of organic media, facilitating more efficient and controlled reactions. commonorganicchemistry.comnih.gov
| Reagent | Key Property | Common Reaction Conditions | Reference |
|---|---|---|---|
| This compound (BTAF) | High organic solubility | Mild conditions, homogeneous systems | wikipedia.org |
| Potassium Fluoride (KF) | Poor organic solubility | Requires polar solvents or phase-transfer catalysts, often with heating | wikipedia.orgacs.org |
| Cesium Fluoride (CsF) | More soluble than KF in organic solvents | Can be used under anhydrous conditions, often requires heating | wikipedia.orgcommonorganicchemistry.com |
Advantages of this compound
The unique properties of this compound confer several advantages in organic synthesis, particularly in terms of solubility and reaction conditions.
A significant advantage of this compound is its excellent solubility in a wide range of organic solvents. wikipedia.org This contrasts sharply with inorganic fluorides like KF, which have very limited solubility in non-polar organic media. yellowriverchem.com The high solubility of BTAF allows for the creation of homogeneous reaction systems. In such systems, the reagent is fully dissolved, maximizing the concentration of reactive fluoride ions in the solution and eliminating mass transfer limitations that can slow down heterogeneous reactions. This leads to more reliable, reproducible, and often faster reactions compared to those using poorly soluble inorganic fluorides. nih.gov
The combination of high solubility and the presence of a "naked" fluoride ion makes this compound a highly reactive nucleophile. This heightened reactivity often enables reactions to proceed under significantly milder conditions—such as at room temperature or with gentle heating—than are required for less soluble or less reactive fluoride sources like KF. commonorganicchemistry.comorganic-chemistry.org The ability to perform reactions at lower temperatures can be crucial for the synthesis of thermally sensitive molecules, improving yields and minimizing the formation of degradation byproducts. Recent studies have highlighted that benzyl-based fluoride reagents can achieve high conversions and selectivities under controlled temperature settings, demonstrating their utility for delicate transformations. rsc.orgrsc.org
Limitations and Disadvantages in Specific Contexts
Despite its utility, this compound has several limitations and disadvantages that can affect its application in specific synthetic contexts.
A primary drawback of BTAF, and quaternary ammonium fluorides (QAFs) in general, is its hygroscopic nature. wikipedia.org It is commercially sold as a hydrate, and obtaining it in a truly anhydrous form is exceptionally difficult because the fluoride ion is a strong hydrogen bond acceptor. wikipedia.orgcommonorganicchemistry.com The presence of water can be detrimental in many organic reactions that require strictly anhydrous conditions, as it can lead to hydrolysis of sensitive functional groups or act as a competing nucleophile, reducing yields of the desired fluorinated product.
The thermal stability of QAFs is another concern. Reagents like TBAF have limited thermal stability and are typically used at temperatures below 100°C. commonorganicchemistry.comrsc.org This restricts their use in reactions that require high temperatures to proceed at a reasonable rate. Increasing the size of the quaternary ammonium cation has been shown to decrease thermal stability. rsc.org
Furthermore, the reactivity of BTAF can be hindered by other factors. The kinetics of desilylation are slowed by sterically bulky substituents on the silicon atom. nih.gov The reaction rate can also be impeded by the presence of certain metal cations, such as Na⁺, which can form strong ion pairs with the fluoride anion, reducing its nucleophilicity. nih.gov Like other QAFs, its effectiveness can be influenced by the pH of the medium and can be diminished by the presence of anionic surfactants which can form non-reactive complexes with the cationic ammonium salt. labinsights.nl
Advanced Methodological Developments and Future Research Directions
Integration into Multicomponent Reactions
Benzyltrimethylammonium (B79724) fluoride (B91410) (BTAF), particularly in its hydrated form (BTMAFH), has emerged as an effective and cost-efficient catalyst in multicomponent reactions (MCRs). MCRs are highly valued in organic synthesis for their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste.
A notable application of BTMAFH is in the Hantzsch synthesis of 1,4-dihydropyridines (1,4-DHPs). researchgate.netresearchgate.net This one-pot, three-component reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a nitrogen source (such as ammonium (B1175870) hydroxide). researchgate.net Research has demonstrated that BTMAFH can efficiently catalyze this transformation under solvent-free conditions, offering a simple and environmentally friendly protocol. researchgate.net The resulting 1,4-DHP derivatives are significant pharmacophores found in several commercial drugs. researchgate.net Furthermore, the same catalytic system can be employed for the subsequent aromatization of the 1,4-DHPs into their corresponding pyridine (B92270) derivatives. researchgate.net The use of BTMAFH provides good yields and the products can be characterized by various spectroscopic methods. researchgate.net
Table 1: Application of Benzyltrimethylammonium Fluoride Hydrate (B1144303) (BTMAFH) in Hantzsch 1,4-Dihydropyridine (B1200194) Synthesis
| Reaction Type | Catalyst | Key Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|---|
| Hantzsch 1,4-Dihydropyridine Synthesis | This compound hydrate (BTMAFH) | Aromatic/aliphatic aldehydes, ethyl acetoacetate, ammonium hydroxide | Solvent-free, one-pot | Efficient, cost-effective, simple protocol, environmentally friendly | researchgate.netresearchgate.net |
| Aromatization of 1,4-Dihydropyridines | This compound hydrate (BTMAFH) | Hantzsch 1,4-Dihydropyridines | Solvent-free | Efficient oxidation to pyridines using the same catalyst | researchgate.net |
Development of Supported or Immobilized this compound Systems
The development of supported or immobilized catalyst systems is a key goal in sustainable chemistry, as it facilitates catalyst recovery and reuse. While direct immobilization of this compound is not extensively documented, related research highlights the potential of using solid supports in conjunction with the benzyltrimethylammonium cation for fluoride manipulation. For instance, in the context of preparing no-carrier-added [¹⁸F]fluoride for PET imaging, various solid supports are used to trap the fluoride ion. umich.edu
In these systems, aqueous [¹⁸F]fluoride can be trapped on supports like anion exchange resins or tribasic calcium phosphate. umich.edu The captured fluoride can then be liberated and activated. One method involves reacting the trapped fluoride with an agent like bistrimethylsilylsulfate to produce volatile trimethylsilyl[¹⁸F]fluoride (TMS[¹⁸F]F). This intermediate can then be efficiently absorbed and cleaved back to a reactive fluoride ion using a solution of benzyltrimethylammonium methoxide (B1231860) in anhydrous methanol. umich.edu The resulting solution, containing the reactive fluoride associated with the benzyltrimethylammonium cation, can then be purified and used in nucleophilic fluorination reactions. umich.edu This methodology, which separates the fluoride trapping and activation steps, demonstrates the compatibility of the benzyltrimethylammonium cation with solid-phase extraction techniques, pointing towards the future development of fully immobilized BTAF systems for flow chemistry and simplified product purification.
Computational Chemistry and Theoretical Studies
Computational chemistry provides invaluable insights into the behavior of chemical systems, including reaction mechanisms, energetics, and the nature of chemical bonding. For this compound and related compounds, theoretical studies have focused on understanding the role of the fluoride anion and predicting reaction outcomes.
Density Functional Theory (DFT) studies have been instrumental in modeling the interactions of the fluoride anion. Research on the C–F bond activation of benzyl (B1604629) fluoride has shown that hydrogen-bond donors play a crucial role. beilstein-journals.org Computational models suggest that multiple hydrogen bonds from solvent or activator molecules surround the fluorine atom, stabilizing the transition state through significant F···H–O interactions. beilstein-journals.org This stabilization is key to facilitating nucleophilic substitution at the carbon center.
In studies of quaternary ammonium difluorosilicates, which can be prepared from the corresponding quaternary ammonium fluorides like BTAF, computational methods have been used to calculate the chemical shieldings of fluorine atoms. rsc.org These theoretical calculations help in interpreting experimental NMR data and understanding the electronic environment of the fluoride anion within these hypervalent silicon complexes. rsc.org
Theoretical studies have been conducted to investigate the stability and decomposition pathways of fluorinating reagents. A computational DFT study on various tetramethylammonium (B1211777) methylphenyldifluorosilicates explored the transition states of their decomposition into the corresponding fluorosilanes and a fluoride source. rsc.org The results indicated that the Gibbs free energy of the transition state increases with the number of phenyl groups on the silicon atom. rsc.org Interestingly, the formation of these difluorosilicates from a fluorosilane and a fluoride anion was found to be a nearly barrierless process. rsc.org
In the context of C–F activation reactions, computational studies have helped to distinguish between different mechanistic pathways. For the reaction of benzyl fluoride with nucleophiles, the use of activators like water/isopropanol was suggested to lead to a purely associative bimolecular (Sₙ2) mechanism. beilstein-journals.org Conversely, when very strong hydrogen bond donors like hexafluoroisopropanol (HFIP) were used, calculations supported a dissociative unimolecular (Sₙ1) mechanism involving the formation of a benzylic carbocation. beilstein-journals.org These predictive studies are crucial for selecting appropriate reaction conditions to achieve desired stereochemical outcomes.
Table 2: Summary of Computational Findings
| Area of Study | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Fluoride Anion Interactions | DFT | Stabilization of transition states via multiple F···H-O hydrogen bonds in C-F activation. | beilstein-journals.org |
| Difluorosilicate Stability | DFT | Formation from fluorosilane and fluoride is a nearly barrierless process. | rsc.org |
| Reaction Energetics | DFT | Transition state energy for difluorosilicate decomposition increases with the number of phenyl groups on silicon. | rsc.org |
| Reaction Mechanisms | DFT | Mechanism can be tuned from Sₙ2 to Sₙ1 by changing the strength of the hydrogen-bond donor activator. | beilstein-journals.org |
New Frontiers in Fluorine Chemistry Enabled by this compound
The unique properties of fluorine mean that fluorinated compounds are indispensable in medicinal chemistry, agrochemistry, and materials science. rsc.orgmdpi.com Consequently, the development of new, efficient, and selective fluorination methods is a major frontier in modern chemistry. mdpi.com this compound serves as a precursor to advanced fluorinating reagents that push these boundaries.
A significant development is the synthesis of benzyltrimethylammonium difluorotriphenylsilicate, derived from BTAF and fluorotriphenylsilane. rsc.org This hypervalent silicon compound has proven to be a highly effective reagent for nucleophilic fluorination, particularly for challenging secondary substrates where other reagents may fail or give low yields. rsc.org Its efficacy is comparable to or exceeds that of other common reagents, representing a valuable tool for accessing complex fluorinated molecules. rsc.org
The quest for late-stage fluorination methods, especially for applications like PET imaging with the ¹⁸F isotope, drives much innovation. dovepress.compharmtech.com While BTAF itself is a source of nucleophilic fluoride, its derivatives and the principles of its reactivity contribute to the broader effort to create reagents that can fluorinate complex molecules late in a synthetic sequence with high functional group tolerance. dovepress.com The development of such robust reagents is critical for overcoming long-standing challenges in synthesizing aryl fluorides and other important fluorinated motifs. pharmtech.com
Addressing Challenges and Opportunities for Sustainable Synthesis
The principles of green chemistry—such as the use of catalytic rather than stoichiometric reagents, solvent-free reaction conditions, and catalyst recyclability—are central to modern synthetic chemistry. This compound has shown promise in addressing these goals. The use of BTMAFH as a catalyst in the Hantzsch reaction under solvent-free conditions is a prime example of a more sustainable protocol. researchgate.net Furthermore, reports indicate that the catalyst can be recovered and reused, a significant advantage for both economic and environmental reasons. researchgate.net
However, challenges remain. A major issue with quaternary ammonium fluorides, including BTAF, is their hygroscopic nature and the difficulty in preparing them in a truly anhydrous form. wikipedia.org The presence of water can be detrimental to many fluoride-mediated reactions. The development of stable, anhydrous forms of quaternary ammonium fluorides is a significant area of research. rsc.org Studies on novel asymmetric anhydrous quaternary ammonium fluorides for applications like fluoride ion batteries highlight a critical trade-off: increasing the size of the cation can lead to higher ionic conductivity but may also result in lower thermal stability. rsc.org Optimizing this balance between reactivity, stability, and solubility is a key opportunity for future research and will be crucial for expanding the applications of BTAF and related salts in sustainable technologies. rsc.org
Q & A
Q. What are the established methods for synthesizing benzyltrimethylammonium fluoride (BTMAF) and ensuring its purity for laboratory use?
BTMAF is synthesized via anion exchange by reacting benzyltrimethylammonium hydroxide with a fluoride source (e.g., KF or NH4F). The product is isolated in 73% yield after rigorous drying to control hydration levels (<0.5 H2O). Purity is validated using thermogravimetric analysis (TGA) to quantify residual water and 19F NMR to confirm fluoride integrity. Anhydrous conditions are critical to avoid side reactions in moisture-sensitive applications .
Q. How can researchers characterize the structural and hydration properties of BTMAF to ensure consistency in experimental outcomes?
Key techniques include:
- Thermogravimetric analysis (TGA): Quantifies hydration levels (e.g., BTMAF•6H2O vs. anhydrous).
- 1H/13C NMR: Confirms cationic structure (e.g., benzyl and methyl group signals).
- FT-IR spectroscopy: Identifies fluoride interactions (e.g., C-F stretching modes). Consistency requires strict control of hydration during synthesis and storage, as even minor water content alters reactivity .
Advanced Research Questions
Q. How does the hydration state of BTMAF influence its performance as a fluoride source in macrocyclization reactions?
Hydration modulates fluoride ion activity. For example:
- Anhydrous BTMAF (<0.5 H2O): Higher reactivity but lower selectivity (2:1 product ratio, 39% yield).
- BTMAF•6H2O: Moderated reactivity improves yield (49%) and selectivity (6:1 ratio) by reducing side reactions.
- BTMAF•10H2O: Complete deactivation due to excessive water. Researchers should optimize hydration via controlled drying (e.g., azeotropic distillation) or hydration protocols tailored to reaction requirements .
Q. What solvent systems optimize BTMAF-mediated cross-coupling reactions, and how does solvent polarity affect reaction outcomes?
Solvent polarity directly impacts fluoride ion solvation and intermediate stability:
- DMF (high polarity): Enhances yield (84%) by stabilizing charged intermediates but reduces selectivity (2:1 ratio).
- Dioxane/THF (lower polarity): Lower yields (76% in dioxane) but better selectivity. Systematic solvent screening (e.g., using Kamlet-Taft parameters) is recommended to balance reactivity and selectivity. Preferential use of polar aprotic solvents is advised for high-yield macrocyclization .
Q. How does BTMAF compare to other quaternary ammonium fluorides (e.g., TMAF, TEAF) in facilitating challenging bond-forming reactions?
BTMAF’s benzyl group introduces steric bulk and lipophilicity, which:
- Improves selectivity in macrocyclization vs. compact cations like TMAF (47% yield, single isomer).
- Enhances compatibility with hydrophobic substrates compared to TEAF (32–40% yield). Researchers should evaluate cation size, hydration tolerance, and substrate compatibility when selecting fluoride sources. BTMAF is particularly effective in reactions requiring controlled fluoride release and steric modulation .
Methodological Recommendations
- Synthetic Optimization: Pre-dry BTMAF using molecular sieves or vacuum desiccation for anhydrous conditions.
- Hydration Control: Use TGA to calibrate hydration levels for specific reactions (e.g., BTMAF•6H2O for selective macrocyclization).
- Solvent Screening: Prioritize solvents with polarity indices aligned with reaction intermediates (e.g., DMF for charge stabilization).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
